molecular formula C19H21ClN2O4 B2691198 N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide CAS No. 1704535-05-6

N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide

Cat. No. B2691198
M. Wt: 376.84
InChI Key: YMOHXBLIYXEDFU-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound has been studied for its ability to interact with certain receptors in the body, leading to a range of biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide involves the reaction of 4-chlorobenzylamine with 4-(tert-butoxycarbonyl)piperidine-1-carboxylic acid, followed by the deprotection of the tert-butoxycarbonyl group and the coupling of the resulting amine with 6-methyl-2-oxo-2H-pyran-4-yl chloroformate. The final step involves the protection of the piperidine nitrogen with a carbamate group.

Starting Materials
4-chlorobenzylamine, 4-(tert-butoxycarbonyl)piperidine-1-carboxylic acid, 6-methyl-2-oxo-2H-pyran-4-yl chloroformate

Reaction
Step 1: Reaction of 4-chlorobenzylamine with 4-(tert-butoxycarbonyl)piperidine-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(4-chlorobenzyl)-4-(tert-butoxycarbonyl)piperidine-1-carboxamide., Step 2: Deprotection of the tert-butoxycarbonyl group using an acid such as trifluoroacetic acid (TFA) to yield N-(4-chlorobenzyl)-4-piperidine-1-carboxamide., Step 3: Coupling of the resulting amine with 6-methyl-2-oxo-2H-pyran-4-yl chloroformate in the presence of a base such as triethylamine (TEA) to form N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide., Step 4: Protection of the piperidine nitrogen with a carbamate group using a reagent such as di-tert-butyl dicarbonate (Boc2O) to yield the final product.

Mechanism Of Action

The mechanism of action of N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide involves its interaction with certain receptors in the body. It has been shown to interact with the TRPV1 receptor, which is involved in pain and inflammation. It has also been shown to interact with the CB2 receptor, which is involved in the immune system and has been implicated in the development of cancer.

Biochemical And Physiological Effects

N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and modulate the immune system. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide in lab experiments is its potential as a therapeutic agent. Its ability to interact with certain receptors in the body makes it a potential candidate for the treatment of a range of diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for the study of N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide. One direction is to further investigate its potential as a therapeutic agent in the treatment of pain, inflammation, and cancer. Another direction is to study its potential as an antioxidant and its ability to modulate the immune system. Further studies are also needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide has been studied for its potential use as a therapeutic agent in several areas. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-13-10-17(11-18(23)25-13)26-16-6-8-22(9-7-16)19(24)21-12-14-2-4-15(20)5-3-14/h2-5,10-11,16H,6-9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOHXBLIYXEDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide

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